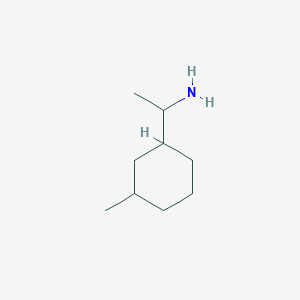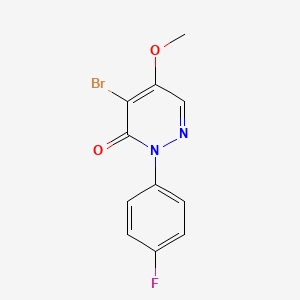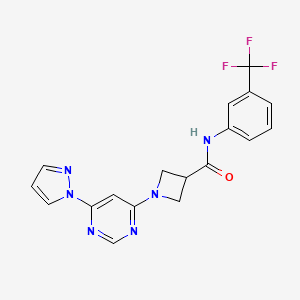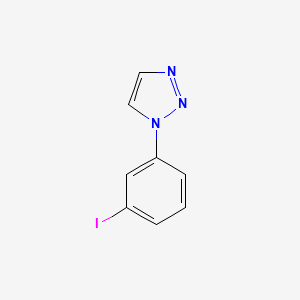
1-(3-iodophenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-iodophenyl)-1H-1,2,3-triazole” is a compound that contains an iodophenyl group and a 1,2,3-triazole ring. The iodophenyl group consists of a phenyl ring (a ring of six carbon atoms) with an iodine atom attached. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(3-iodophenyl)-1H-1,2,3-triazole” are not available, iodophenols are known to participate in various coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-iodophenyl)-1H-1,2,3-triazole” would depend on the specific structure of the compound. For example, 3-Iodophenyl acetate, a related compound, has a density of 1.8±0.1 g/cm^3, a boiling point of 283.3±23.0 °C at 760 mmHg, and a molar refractivity of 50.5±0.3 cm^3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemistry
Synthesis of Resveratrol Analogues : 1-Aryl-1,2,3-triazoles, including derivatives like 1-(3-iodophenyl)-1H-1,2,3-triazole, are synthesized via N-arylation using aryl iodides. These compounds demonstrate potential in biological activities, with some showing moderate antibacterial activity and promising antiproliferative effects against certain cancer cell lines (Nagaradja et al., 2015).
Role in Supramolecular and Coordination Chemistry : Triazoles, like 1-(3-iodophenyl)-1H-1,2,3-triazole, exhibit diverse supramolecular interactions important for applications in supramolecular and coordination chemistry. Their structure allows complexation of anions through hydrogen and halogen bonding (Schulze & Schubert, 2014).
Click Chemistry and Pharmacophores : The copper(I)-catalyzed triazole-forming reaction involving compounds like 1-(3-iodophenyl)-1H-1,2,3-triazole is central to 'click chemistry', widely used in drug discovery. These triazoles are more than passive linkers; they actively associate with biological targets through various interactions (Agalave, Maujan, & Pore, 2011).
Industrial and Technological Applications
Technological Innovations : 1H-1,2,3-triazoles have been pivotal in various technological sectors, leading to significant patent filings by multinational companies for innovations in chemistry, metallurgy, human needs, and new technologies. The increasing number of patents correlates with advancements in methods for obtaining these compounds (Caiana et al., 2022).
Corrosion Inhibition in Metal Surfaces : 1,2,3-Triazole derivatives, like 1-(3-iodophenyl)-1H-1,2,3-triazole, have shown potential as corrosion inhibitors for metals in acidic environments. Their structural properties enable effective adsorption on metal surfaces, offering protection against corrosion (Hrimla et al., 2021).
Polymer Electrolyte Membranes : The presence of 1H-1,2,3-triazole in polymer electrolyte membranes significantly enhances proton conduction, which could have applications in fuel cells and other technologies requiring efficient ion transport (Zhou et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-iodophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOIJDJRMQQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-iodophenyl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide](/img/structure/B2569899.png)
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride](/img/structure/B2569900.png)

![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)
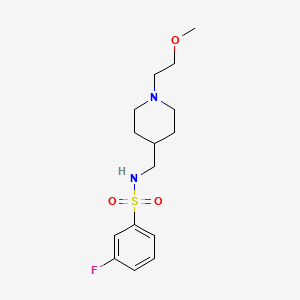
![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
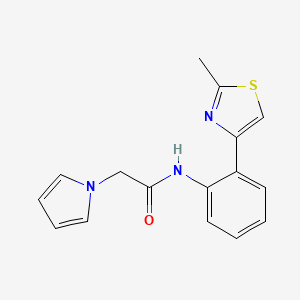
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-1H-2-benzopyran-1-carboxamide](/img/structure/B2569914.png)
